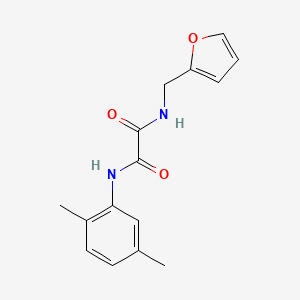![molecular formula C14H21N3O B5107049 2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as CEPA, and it belongs to the class of pyrazole-containing compounds. CEPA has been shown to have a variety of biochemical and physiological effects, and it has been used in several research studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of CEPA is not fully understood. However, it has been suggested that CEPA may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory properties of CEPA. Additionally, CEPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CEPA has been shown to have a variety of biochemical and physiological effects. Some of these effects include anti-cancer, neuroprotective, and anti-inflammatory properties. Additionally, CEPA has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of oxidative stress-related diseases. Furthermore, CEPA has been shown to have anti-apoptotic properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
CEPA has several advantages for use in lab experiments. It is a relatively stable compound, and it can be easily synthesized using standard laboratory techniques. Additionally, CEPA has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of CEPA is its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on CEPA. One area of interest is the development of more efficient synthesis methods for CEPA and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of CEPA and its potential therapeutic applications. Furthermore, the use of CEPA in combination with other compounds may enhance its therapeutic effects and reduce its limitations. Finally, investigations into the pharmacokinetics and pharmacodynamics of CEPA may provide valuable insights into its potential clinical applications.
合成法
The synthesis of CEPA involves the reaction of 1-cyclohexene-1-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to hydrolysis to obtain CEPA.
科学的研究の応用
CEPA has been used in several scientific research studies due to its potential therapeutic applications. Some of the areas where CEPA has been studied include cancer research, neuroprotection, and inflammation. CEPA has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer. Additionally, CEPA has been shown to have neuroprotective properties, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, CEPA has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-11-13(10-16-17)7-8-15-14(18)9-12-5-3-2-4-6-12/h5,10-11H,2-4,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHWOSVXNYPBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)

